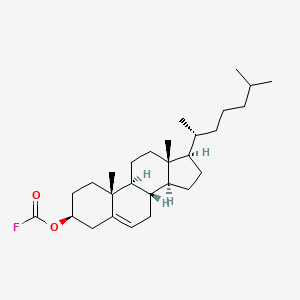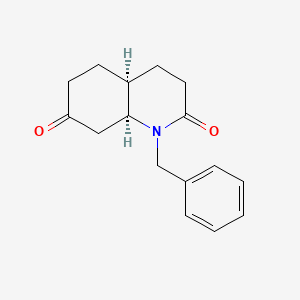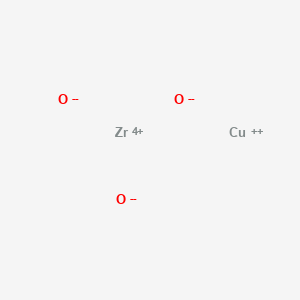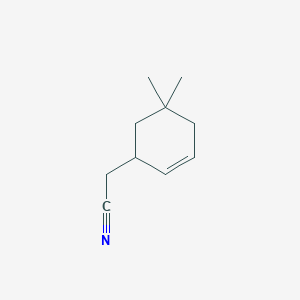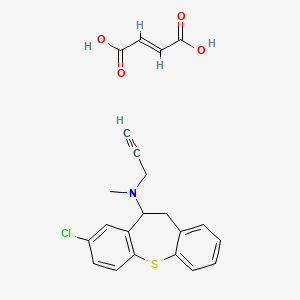
8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common reagents and conditions may include:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Chlorination: Introduction of the chlorine atom at the 8-position.
Amination: Introduction of the N-methylpropargylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other techniques to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.
Reduction: Reduction reactions may target the double bonds or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiepin derivatives: Other compounds in this class may include variations in the substituents on the aromatic rings or the thiepin core.
Tricyclic compounds: Such as tricyclic antidepressants, which share a similar core structure but differ in their functional groups.
Uniqueness
What sets 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate apart is its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.
Propiedades
Número CAS |
69195-59-1 |
|---|---|
Fórmula molecular |
C22H20ClNO4S |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-chloro-N-methyl-N-prop-2-ynyl-5,6-dihydrobenzo[b][1]benzothiepin-5-amine |
InChI |
InChI=1S/C18H16ClNS.C4H4O4/c1-3-10-20(2)16-11-13-6-4-5-7-17(13)21-18-9-8-14(19)12-15(16)18;5-3(6)1-2-4(7)8/h1,4-9,12,16H,10-11H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
CPHFJYTUNFXNBV-WLHGVMLRSA-N |
SMILES isomérico |
CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


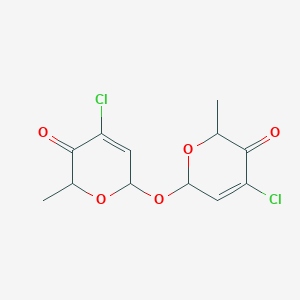
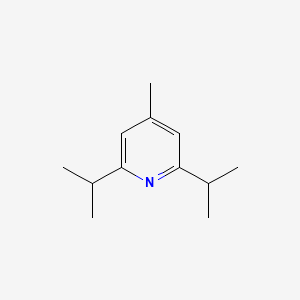
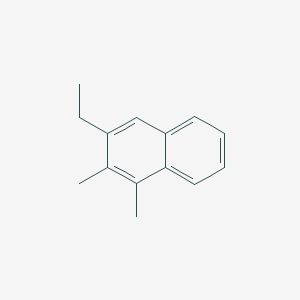

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)
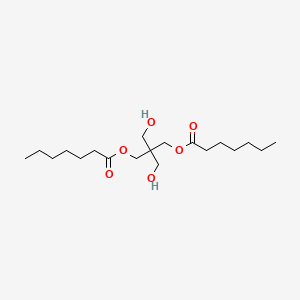
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
